molecular formula C7H5Cl2N3O2 B12097593 2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

Cat. No.: B12097593
M. Wt: 234.04 g/mol
InChI Key: GRXYRQDGGHXDEE-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one is a heterocyclic compound that features a unique structure combining pyrimidine and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with an appropriate oxazepine precursor in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as antiviral, antibacterial, or anticancer agents. Research into its mechanism of action and biological activity is ongoing.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but lacks the oxazepine ring.

    2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl: A hydrochloride salt form of a similar compound.

Uniqueness

What sets 2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one apart is its combined pyrimidine and oxazepine rings, which confer unique chemical properties and potential biological activities. This dual-ring system allows for a broader range of chemical modifications and interactions compared to simpler analogs.

Properties

Molecular Formula

C7H5Cl2N3O2

Molecular Weight

234.04 g/mol

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C7H5Cl2N3O2/c8-4-3-5(13)10-1-2-14-6(3)12-7(9)11-4/h1-2H2,(H,10,13)

InChI Key

GRXYRQDGGHXDEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=O)N1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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